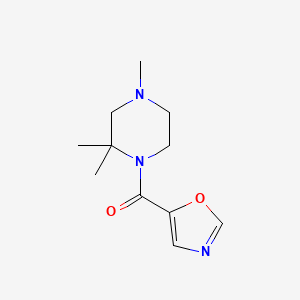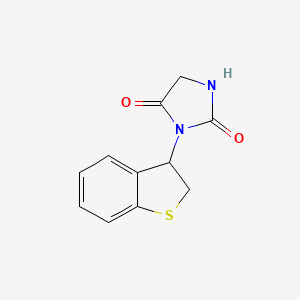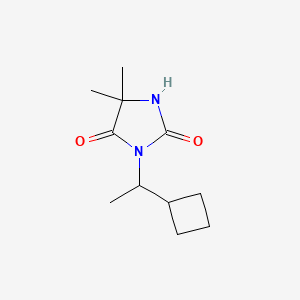![molecular formula C13H14N4O2 B7360558 1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)
1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is commonly referred to as EIPIM, and its unique chemical structure makes it an attractive candidate for drug development and other research applications. In
作用機序
The mechanism of action of EIPIM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. EIPIM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, EIPIM has been found to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
EIPIM has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways that lead to cell death. EIPIM has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, EIPIM has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
EIPIM has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce apoptosis and inhibit angiogenesis, and its anti-inflammatory and antioxidant properties. However, there are also some limitations to using EIPIM in lab experiments, such as its low solubility in aqueous solutions, its potential toxicity to normal cells, and the lack of information on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research and development of EIPIM. One area of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the development of novel analogs of EIPIM with improved pharmacological properties, such as increased solubility and reduced toxicity. In addition, further studies are needed to elucidate the mechanism of action of EIPIM and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of EIPIM in humans for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. Its unique chemical structure and potent biological activity make it an attractive candidate for drug development and other research applications. Further studies are needed to fully understand the mechanism of action of EIPIM and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of EIPIM is a complex process that involves multiple steps. The most commonly used method for synthesizing EIPIM is the reaction between 1-ethylimidazolidine-2,4-dione and imidazo[1,2-a]pyridine-7-carbaldehyde. This reaction is typically carried out in the presence of a suitable solvent, such as ethanol or acetone, and a catalyst, such as sodium methoxide or potassium carbonate. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
EIPIM has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. EIPIM has also been found to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, EIPIM has been investigated for its potential use as a diagnostic tool for various diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-15-9-12(18)17(13(15)19)8-10-3-5-16-6-4-14-11(16)7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHBBHKYDCCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)N(C1=O)CC2=CC3=NC=CN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)

![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)


![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)